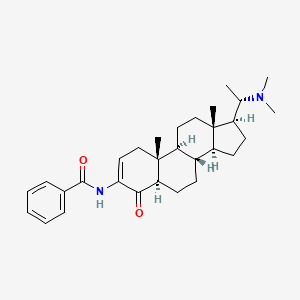

Axillaridine A

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAOKPMWBVUQPK-IWDJEAQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Defense: An In-depth Technical Guide to the Biosynthesis of Pregnane-Type Steroidal Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pregnane-type steroidal alkaloids, a diverse class of plant secondary metabolites with significant pharmacological activities. From their origins in cholesterol to the intricate enzymatic modifications that yield a vast array of structures, this document details the key pathways, enzymes, and regulatory mechanisms. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this field.

Introduction to Pregnane-Type Steroidal Alkaloids

Pregnane-type steroidal alkaloids are a class of nitrogen-containing compounds characterized by a C21 pregnane skeleton.[1] They are predominantly found in plant families such as Apocynaceae (e.g., Holarrhena, Funtumia), Buxaceae (e.g., Pachysandra), and Solanaceae (e.g., Solanum), as well as in some marine organisms.[1] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive targets for drug discovery and development.[1]

The biosynthesis of these complex molecules begins with the ubiquitous precursor, cholesterol. Through a series of enzymatic reactions, including hydroxylations, oxidations, transaminations, and cyclizations, the basic pregnane scaffold is modified to produce a diverse array of steroidal alkaloids. Understanding these biosynthetic pathways is crucial for the metabolic engineering of plants or microbial systems to enhance the production of medicinally important compounds.

The Core Biosynthetic Pathway: From Cholesterol to Pregnenolone

The biosynthesis of all steroidal compounds, including pregnane-type alkaloids, commences with the conversion of cholesterol to pregnenolone. This critical step is catalyzed by the cholesterol side-chain cleavage enzyme (P450scc), a cytochrome P450 enzyme located in the mitochondria.[2][3]

The conversion of cholesterol to pregnenolone involves three sequential monooxygenase reactions catalyzed by P450scc:

-

22R-hydroxylation of cholesterol.

-

20α,22R-dihydroxycholesterol formation.

-

Cleavage of the C20-C22 bond to yield pregnenolone and isocaproaldehyde.[2]

Each of these steps requires molecular oxygen and a source of reducing equivalents, typically provided by NADPH via a ferredoxin reductase and ferredoxin electron transport chain.

Figure 1: Biosynthesis of Pregnenolone from Cholesterol.

Divergent Pathways to Pregnane-Type Steroidal Alkaloids

From the central precursor pregnenolone, the biosynthetic pathways diverge to produce a wide variety of pregnane-type steroidal alkaloids in different plant families. Key modifications often involve the introduction of nitrogen atoms at the C-3 and/or C-20 positions of the pregnane skeleton.

Biosynthesis in Apocynaceae: The Path to Conessine, Funtumine, and Holaphyllamine

The Apocynaceae family is a rich source of pregnane-type steroidal alkaloids, including the well-known compound conessine from Holarrhena species and funtumine and holaphyllamine from Funtumia elastica.[4][5] The biosynthesis of these compounds is believed to proceed from pregnenolone.

The proposed biosynthetic pathway to conessine involves a series of enzymatic steps including hydroxylation, oxidation, transamination, cyclization, and methylation.[6]

Figure 2: Proposed Biosynthetic Pathway of Conessine.

Biosynthesis in Buxaceae: The Alkaloids of Pachysandra terminalis

Pachysandra terminalis is known to produce a variety of complex pregnane-type steroidal alkaloids.[7][8] The biosynthesis in this family is characterized by extensive modifications of the pregnane skeleton, including the formation of a five-membered B-ring and various substitutions. While the complete pathway is not fully elucidated, it is understood to start from cholesterol and proceed through pregnenolone.

Quantitative Analysis of Pregnane-Type Steroidal Alkaloids

The concentration of pregnane-type steroidal alkaloids can vary significantly between plant species, organs, and developmental stages. Quantitative analysis is crucial for understanding the regulation of their biosynthesis and for the selection of high-yielding plant material for drug development.

Table 1: Quantitative Data of Pregnane-Type Steroidal Alkaloids in Various Plant Species

| Plant Species | Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Veratrum californicum | Cyclopamine | Rhizomes | 0.5 - 5.0 | HPLC-MS/MS | [9][10] |

| Veratrum californicum | Veratramine | Rhizomes | 0.1 - 2.0 | HPLC-MS/MS | [9][10] |

| Solanum tuberosum | α-Solanine | Tubers | 0.02 - 0.1 | HPLC | [11] |

| Solanum tuberosum | α-Chaconine | Tubers | 0.03 - 0.15 | HPLC | [11] |

| Solanum indicum | Solasodine | Fruits | 0.48 | HPLC | [11] |

| Solanum trilobatum | Solasodine | Fruits | 1.32 | HPLC | [11] |

| Pachysandra terminalis | Pachystermine B | Aerial Parts | Varies | LC-MS | [7] |

| Pachysandra terminalis | (+)-(20S)-20-(dimethylamino)-3α-(methylsenecioylamino)-5α-pregn-12β-ol | Twigs | Varies | LC-MS | [7] |

Experimental Protocols

Extraction and Quantification of Pregnane-Type Steroidal Alkaloids by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of pregnane-type steroidal alkaloids from plant material. Optimization may be required for specific compounds and plant matrices.

Materials:

-

Lyophilized and ground plant material

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Extraction:

-

Weigh 100 mg of dried, ground plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of methanol.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of methanol:water (1:1, v/v).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over a set time, hold, and then return to the initial conditions to re-equilibrate the column. The specific gradient will depend on the alkaloids of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each target alkaloid.

-

Data Analysis:

-

Generate a standard curve for each alkaloid using authentic standards of known concentrations.

-

Quantify the alkaloids in the plant extracts by comparing their peak areas to the standard curves.

Figure 3: Experimental Workflow for LC-MS/MS Quantification.

Enzyme Assays for Key Biosynthetic Enzymes

This protocol describes a general method for assaying the activity of cytochrome P450 enzymes involved in steroidal alkaloid biosynthesis using microsomes isolated from plant tissues or heterologous expression systems.

Materials:

-

Plant microsomes or recombinant P450 enzyme

-

NADPH

-

Substrate (e.g., cholesterol, pregnenolone, or a biosynthetic intermediate)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ethyl acetate or acetonitrile)

-

Internal standard

-

LC-MS/MS for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Plant microsomes (e.g., 50-100 µg of protein) or purified enzyme

-

Substrate (e.g., 10-100 µM)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold ethyl acetate).

-

Add a known amount of an internal standard.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the formation of the product by LC-MS/MS, using a standard curve of the authentic product to quantify the amount formed.

-

This protocol outlines a spectrophotometric assay for measuring the activity of aminotransferases involved in the biosynthesis of pregnane-type steroidal alkaloids. This is a coupled enzyme assay.

Materials:

-

Plant protein extract or purified aminotransferase

-

Amino donor substrate (e.g., an amino-steroidal intermediate)

-

Amino acceptor substrate (e.g., α-ketoglutarate)

-

Pyridoxal 5'-phosphate (PLP)

-

Coupling enzyme (e.g., glutamate dehydrogenase)

-

NADH

-

Potassium phosphate buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Amino acceptor substrate (e.g., 10 mM α-ketoglutarate)

-

0.2 mM NADH

-

10 µM PLP

-

Excess of coupling enzyme (e.g., 10 units of glutamate dehydrogenase)

-

Plant protein extract or purified enzyme

-

-

-

Reaction Initiation and Measurement:

-

Equilibrate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the amino donor substrate.

-

Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Gene Expression Analysis by RNA-Seq

This protocol provides a high-level overview of the steps involved in analyzing the expression of genes involved in pregnane-type steroidal alkaloid biosynthesis using RNA sequencing.

Procedure:

-

Experimental Design and Sample Collection:

-

Design an experiment to compare gene expression under different conditions (e.g., different tissues, developmental stages, or elicitor treatments).

-

Collect plant tissue and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and Library Preparation:

-

Extract total RNA from the plant tissue using a suitable kit, including a DNase treatment step.

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries from high-quality RNA.

-

-

Sequencing:

-

Sequence the libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapters.

-

Mapping: Align the trimmed reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the experimental conditions.

-

Functional Annotation and Pathway Analysis: Annotate the differentially expressed genes and identify enriched biosynthetic pathways.

-

Figure 4: Workflow for Gene Expression Analysis using RNA-Seq.

Regulation of Biosynthesis

The biosynthesis of pregnane-type steroidal alkaloids is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic levels. Transcription factors from families such as AP2/ERF, bHLH, and MYB have been implicated in the regulation of alkaloid biosynthetic genes in response to developmental cues and environmental stimuli like jasmonate signaling.[12][13][14] Understanding these regulatory networks is key to developing strategies for enhancing the production of desired alkaloids.

Conclusion

The biosynthesis of pregnane-type steroidal alkaloids is a complex and fascinating area of plant secondary metabolism. This technical guide has provided a detailed overview of the core pathways, key enzymes, quantitative data, and experimental protocols relevant to this field. The continued elucidation of these biosynthetic pathways, coupled with advances in synthetic biology and metabolic engineering, holds great promise for the sustainable production of these valuable pharmacologically active compounds. Further research into the regulatory networks governing these pathways will be instrumental in realizing this potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Conessine - Wikipedia [en.wikipedia.org]

- 5. Holarrhena floribunda [prota.prota4u.org]

- 6. Conessine | 546-06-5 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Improved extraction and complete mass spectral characterization of steroidal alkaloids from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcription Factors in Alkaloid Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

Axillaridine A: A Comprehensive Technical Review of a Promising Cholinesterase Inhibitor

For Immediate Release

Axillaridine A, a naturally occurring pregnane-type steroidal alkaloid, has demonstrated notable bioactivity, particularly as a potent inhibitor of cholinesterases. This in-depth technical guide provides a comprehensive review of the existing literature on Axillaridine A, its historical context, biological activities with a focus on quantitative data, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Historical Context and Discovery

Axillaridine A was first reported as a natural product isolated from Pachysandra axillaris, a plant belonging to the Buxaceae family. Further research has led to its isolation from various other plant species, including Tetrastigma hemsleyanum, Sarcococca hookeriana var. digyna, and Sarcococca saligna.[1][2][3] The molecular formula of Axillaridine A is C30H42N2O2, with a molecular weight of 462.67 g/mol .

Biological Activity and Mechanism of Action

The primary biological activity of Axillaridine A identified to date is its potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease.[4][5][6][7]

Molecular docking studies have elucidated the mechanism of action, revealing that Axillaridine A binds within the aromatic gorge of the acetylcholinesterase enzyme. This binding is stabilized by hydrophobic interactions, and while it does not significantly alter the enzyme's overall structure, it effectively reduces the flexibility of the gorge, thereby inhibiting its catalytic activity.

In addition to its cholinesterase inhibitory effects, Axillaridine A has been reported to possess antimicrobial properties, interfering with the cell membranes and metabolic pathways of various microorganisms.[8] It has also been identified as having significant activity as an antiestrogen binding site (AEBS) inhibitory agent, suggesting potential applications in hormone-dependent conditions.[9][10]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the inhibitory action of Axillaridine A on acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine.

Quantitative Data Summary

The inhibitory potency of Axillaridine A against acetylcholinesterase and butyrylcholinesterase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The following table summarizes the available data.

| Enzyme Target | IC50 Value (µM) | Source Organism of Compound |

| Acetylcholinesterase (AChE) | 227.92 | Sarcococca saligna |

| Butyrylcholinesterase (BChE) | 38.36 | Sarcococca saligna |

Data extracted from Atta-ur-Rahman et al., Helvetica Chimica Acta, 2002, 85, 1028-1042.

Currently, specific quantitative data for the antimicrobial (e.g., Minimum Inhibitory Concentration - MIC) and antiestrogen binding site activities of Axillaridine A are not available in the published literature.

Key Experimental Methodologies

The evaluation of the cholinesterase inhibitory activity of Axillaridine A is predominantly conducted using the spectrophotometric method developed by Ellman.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This protocol outlines the key steps for determining the in vitro inhibition of acetylcholinesterase.

Protocol Details:

-

Reagent Preparation: All reagents are prepared in a suitable buffer, typically a phosphate buffer at pH 8.0.

-

Assay Plate Setup: In a 96-well microplate, the buffer, test compound (Axillaridine A at various concentrations), and a solution of acetylcholinesterase enzyme are added.

-

Pre-incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added, followed by the substrate, acetylthiocholine iodide, to start the enzymatic reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: The rate of color change is monitored by measuring the absorbance at 412 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Axillaridine A to the rate of a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Total Synthesis

To date, a total synthesis of Axillaridine A has not been reported in the scientific literature. The compound is currently sourced through isolation from its natural plant origins.

Future Perspectives

Axillaridine A continues to be a molecule of significant interest due to its potent cholinesterase inhibitory activity. Future research should focus on several key areas:

-

Quantitative analysis of antimicrobial and antiestrogen binding site activities: Determining the MIC values against a panel of microbes and the binding affinity for the AEBS will provide a more complete biological profile.

-

Total Synthesis: The development of a synthetic route to Axillaridine A would enable the production of larger quantities for further research and facilitate the synthesis of analogues for structure-activity relationship (SAR) studies.

-

In vivo studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of Axillaridine A as a potential therapeutic agent for Alzheimer's disease.

The information presented in this review provides a solid foundation for further investigation into the therapeutic potential of Axillaridine A.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural AChE Inhibitors from Plants and their Contribution to Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Axillaridine A | 128255-16-3 | DFA25516 | Biosynth [biosynth.com]

- 9. targetmol.cn [targetmol.cn]

- 10. Axillaridine A | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Data of Axillaridine A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Axillaridine A, a steroidal alkaloid identified as a potent natural cholinesterase inhibitor. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Chemical Structure and Properties

Axillaridine A is classified as an oxosteroid and a pregnane-type alkaloid. Its chemical formula is C₃₀H₄₂N₂O₂, with a molecular weight of 462.678 g/mol .[1] The compound has been isolated from plants of the Pachysandra and Sarcococca genera, such as Pachysandra axillaris and Sarcococca saligna.[2]

IUPAC Name: N-{14-[1-(dimethylamino)ethyl]-2,15-dimethyl-6-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-4-en-5-yl}benzamide[1]

Spectroscopic Data

The structural elucidation of Axillaridine A relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular mass and fragmentation patterns.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Axillaridine A, both ¹H and ¹³C NMR data are crucial for the complete assignment of all proton and carbon signals in the molecule.

Table 1: ¹H NMR Spectroscopic Data of Axillaridine A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the searched sources |

Table 2: ¹³C NMR Spectroscopic Data of Axillaridine A

| Position | Chemical Shift (δ, ppm) |

| Data not available in the searched sources |

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data of Axillaridine A

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Data not available in the searched sources |

Experimental Protocols

Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized protocols for NMR and MS analysis of steroidal alkaloids like Axillaridine A.

3.1. NMR Spectroscopy Protocol

A sample of Axillaridine A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.2. Mass Spectrometry Protocol

Mass spectra are typically acquired using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of Axillaridine A.

References

Unraveling the Stereochemical Intricacies of Axillaridine A: A Comprehensive Guide

For Immediate Release

Shanghai, China – November 6, 2025 – Axillaridine A, a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra genus, presents a complex stereochemical landscape crucial for its biological activity. This in-depth guide provides a detailed analysis of its absolute configuration, supported by available spectroscopic and physical data, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Structure and Stereochemical Complexity

Axillaridine A, with the chemical formula C₃₀H₄₂N₂O₂, is characterized by a steroidal backbone featuring eight stereocenters. The precise spatial arrangement of substituents at these chiral centers is fundamental to its molecular architecture and subsequent biological interactions.

The absolute configuration of Axillaridine A has been established as (5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide. This designation defines the three-dimensional orientation of the various substituents on the intricate tetracyclic pregnane core and the chiral side chain at C-17.

Physicochemical and Spectroscopic Data

The determination of Axillaridine A's complex stereochemistry relies on a combination of spectroscopic techniques and physicochemical measurements. While the original complete dataset for its initial structure elucidation remains elusive in publicly accessible literature, data from various studies on its isolation provide key characterization points.

| Property | Value | Source |

| Melting Point (mp) | 226 °C | Rai et al. |

| Molecular Formula | C₃₀H₄₂N₂O₂ | Rai et al. |

| Mass Spectrum (m/z) | [M]⁺ at 462 | Rai et al. |

| Infrared (IR) νₘₐₓ (KBr) cm⁻¹ | 3384 (-NH) | Rai et al. |

| Rf Value | 0.718 (acetone:hexane:diethylamine = 2:3:0.004) | Rai et al. |

Table 1: Physicochemical and Spectroscopic Data for Axillaridine A.

Experimental Protocols for Stereochemical Determination

The definitive assignment of the absolute configuration of a complex natural product like Axillaridine A typically involves a multi-pronged approach. The following outlines the standard experimental methodologies employed for such determinations.

Isolation and Purification

The initial step involves the extraction of Axillaridine A from its natural source, commonly the herbs of Pachysandra axillaris. A typical protocol is as follows:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as a mixture of chloroform and methanol.

-

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids.

-

Chromatography: The alkaloid fraction is further purified using column chromatography over silica gel with a gradient elution system, often involving solvent mixtures like acetone and hexane with a small amount of diethylamine to prevent tailing of the basic alkaloids.

-

Crystallization: The purified fractions containing Axillaridine A are concentrated, and the compound is crystallized from an appropriate solvent system to yield a pure crystalline solid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the spatial proximity of protons, which helps in assigning the relative configuration of the stereocenters.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For Axillaridine A, characteristic fragments at m/z 447, 105, and 72 have been reported, which are consistent with its proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For Axillaridine A, a characteristic absorption at 3384 cm⁻¹ indicates the presence of an N-H bond.

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of all stereocenters typically requires one or more of the following advanced techniques:

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional model of the molecule, from which the absolute stereochemistry can be unambiguously determined, usually by including a heavy atom and observing anomalous dispersion effects.

-

Chiroptical Spectroscopy: In the absence of suitable crystals for X-ray analysis, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are employed. The experimental CD spectrum is compared with the theoretically calculated spectrum for different possible stereoisomers to determine the best fit.

-

Chemical Correlation: This involves chemically transforming the molecule of unknown stereochemistry into a compound of known absolute configuration, or vice versa, through a series of stereochemically controlled reactions.

Logical Workflow for Stereochemical Elucidation of Axillaridine A

The logical flow for determining the stereochemistry and absolute configuration of Axillaridine A is depicted in the following diagram.

This comprehensive guide, based on the currently available data, provides a foundational understanding of the stereochemistry and absolute configuration of Axillaridine A. Further research to uncover the primary literature detailing its initial structure elucidation would be invaluable to the scientific community.

Axillaridine A: A Natural Cholinesterase Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Axillaridine A, a pregnane-type steroidal alkaloid isolated from plants of the Buxaceae family, has emerged as a potent natural inhibitor of cholinesterases. This technical guide provides a comprehensive overview of Axillaridine A, focusing on its role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of neurodegenerative diseases such as Alzheimer's disease. This document details the quantitative inhibitory activity of Axillaridine A, outlines the experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflow through detailed diagrams. The information presented herein is intended to support further research and development of Axillaridine A as a potential therapeutic lead.

Introduction to Cholinesterase Inhibition and Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological feature of Alzheimer's is the deficiency in the neurotransmitter acetylcholine (ACh). Cholinesterase inhibitors are a class of drugs that prevent the breakdown of ACh by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the levels of ACh in the brain and improving cholinergic function.[1] This approach remains a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Natural products are a rich source of novel cholinesterase inhibitors, with compounds like Axillaridine A demonstrating significant potential.

Axillaridine A: A Potent Dual Cholinesterase Inhibitor

Axillaridine A is a steroidal alkaloid that has been isolated from Sarcococca saligna and other species of the Buxaceae family.[2][3] It has been identified as a potent inhibitor of both AChE and BChE, making it a compound of significant interest for neurodegenerative disease research.

Quantitative Inhibitory Activity

The inhibitory potency of Axillaridine A against both acetylcholinesterase and butyrylcholinesterase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values are crucial for comparing its efficacy with other known inhibitors and for guiding further drug development efforts.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Axillaridine A | Acetylcholinesterase (AChE) | 5.21 | [1][2] |

| Axillaridine A | Butyrylcholinesterase (BChE) | 2.18 - 38.36 (Range for related compounds) | [2] |

Note: The specific IC50 value for Axillaridine A against BChE is within the cited range for a series of pregnane-type steroidal alkaloids from Sarcococca saligna.

Mechanism of Action: Insights from Molecular Modeling

Molecular dynamics simulations have provided valuable insights into the binding mechanism of Axillaridine A to the active site of human acetylcholinesterase (hAChE). These studies reveal that Axillaridine A interacts with key amino acid residues within the enzyme's active site gorge, leading to the inhibition of its catalytic activity. This interaction prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft.

Experimental Protocols

The determination of the cholinesterase inhibitory activity of Axillaridine A is typically performed using the spectrophotometric method developed by Ellman et al.

Ellman's Assay for Cholinesterase Activity

This assay is a widely used, simple, and robust method for measuring cholinesterase activity.

Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Butyrylcholinesterase (BChE) from equine serum

-

Axillaridine A (test compound)

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and Axillaridine A in the appropriate buffer.

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.

-

Inhibitor Addition: Add various concentrations of Axillaridine A to the wells. A control well without the inhibitor should also be prepared.

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of Axillaridine A. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship and Future Directions

The steroidal backbone of Axillaridine A and its specific substitutions are crucial for its inhibitory activity. Understanding the structure-activity relationship (SAR) of Axillaridine A and its analogs can guide the design of more potent and selective cholinesterase inhibitors. Future research should focus on:

-

Synthesis of Analogs: Synthesizing and evaluating a series of Axillaridine A derivatives to explore the SAR and optimize inhibitory activity and selectivity.

-

In Vivo Studies: Conducting in vivo studies in animal models of Alzheimer's disease to assess the efficacy, pharmacokinetics, and safety of Axillaridine A.

-

Kinetic Studies: Performing detailed kinetic studies to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

-

Target Selectivity: Investigating the selectivity of Axillaridine A for AChE versus BChE to understand its potential therapeutic profile better.

References

- 1. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steroidal Alkaloids from Sarcococca saligna (Buxaceae): In Vitro and In Silico Evaluation of Their Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Axillaridine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axillaridine A, a steroidal alkaloid, has been identified as a promising natural compound with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary bioactivity screening of Axillaridine A, with a primary focus on its established role as a cholinesterase inhibitor. While specific quantitative data for Axillaridine A's broader bioactivities are not extensively available in public literature, this document outlines the detailed experimental protocols for key assays, including acetylcholinesterase (AChE) inhibition and cytotoxicity assessments (MTT assay). Furthermore, it presents visualizations of relevant signaling pathways—NF-κB and MAPK cascades—that are often implicated in the inflammatory and apoptotic processes potentially modulated by alkaloids. This guide is intended to equip researchers with the foundational knowledge and methodologies required to further investigate the bioactivity profile of Axillaridine A.

Introduction

Axillaridine A is a naturally occurring steroidal alkaloid that has garnered scientific interest due to its biological activities. The core structure of Axillaridine A is characterized by a rigid steroidal backbone with a nitrogen-containing heterocyclic ring system. This structural complexity contributes to its potential to interact with various biological targets. The most well-documented bioactivity of Axillaridine A is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.

Beyond its effects on cholinesterase, the broader bioactivity profile of Axillaridine A, including its potential cytotoxic, anti-inflammatory, and antimicrobial properties, remains largely unexplored in publicly accessible literature. Alkaloids as a class of compounds are known to exhibit a wide range of pharmacological effects, often through the modulation of key cellular signaling pathways. This guide provides the necessary protocols to begin a systematic evaluation of Axillaridine A's bioactivity.

Known Bioactivity: Acetylcholinesterase Inhibition

The primary established bioactivity of Axillaridine A is the inhibition of acetylcholinesterase (AChE). While specific IC50 values from various studies are not consistently reported in the available literature, the mechanism of inhibition is understood to involve the binding of Axillaridine A to the active site of the AChE enzyme. This interaction prevents the catalytic hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro screening of Axillaridine A's bioactivity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATChI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Axillaridine A stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

10 µL of Axillaridine A solution at various concentrations (or solvent control).

-

10 µL of AChE enzyme solution (e.g., 1 U/mL).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

DTNB Addition: Add 10 µL of 10 mM DTNB to each well.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of 14 mM ATChI to each well.

-

Measurement: Immediately shake the plate for 1 minute and measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to determine the reaction rate.

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2) or a relevant normal cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Axillaridine A stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plate.

-

CO2 incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Axillaridine A. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Axillaridine A) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Potential Signaling Pathways for Further Investigation

While the direct molecular targets of Axillaridine A beyond AChE are not well-defined, alkaloids often exert their bioactivities by modulating key intracellular signaling pathways. Based on the known activities of other alkaloids, the following pathways are pertinent for future investigation into Axillaridine A's potential anti-inflammatory and apoptotic effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many natural compounds with anti-inflammatory properties act by inhibiting this pathway.

Figure 1: Hypothetical Inhibition of the NF-κB Signaling Pathway by Axillaridine A.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in various cellular processes, including inflammation, proliferation, and apoptosis. The three main branches are the ERK, JNK, and p38 MAPK pathways.

References

In Silico Prediction of Axillaridine A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axillaridine A, a steroidal alkaloid isolated from Sarcococca saligna, has demonstrated potential as a cholinesterase inhibitor.[1][2] Understanding its full target profile is crucial for elucidating its mechanism of action and exploring its therapeutic potential beyond acetylcholinesterase (AChE) inhibition. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and validate the molecular targets of Axillaridine A. The methodologies detailed herein leverage a consensus of computational approaches, including reverse docking, pharmacophore modeling, and machine learning-based target prediction, to identify novel protein interactions. This document serves as a practical guide for researchers seeking to apply computational methods to natural product target discovery.

Introduction to Axillaridine A and In Silico Target Prediction

Axillaridine A is a natural product with a complex steroidal structure. While its inhibitory activity against acetylcholinesterase (AChE) has been reported, the full spectrum of its molecular interactions within a biological system remains largely unexplored.[1][2] Computational, or in silico, approaches offer a time- and cost-effective strategy to predict potential protein targets of small molecules like Axillaridine A.[3][4] These methods utilize the three-dimensional structure of the compound to screen against vast libraries of protein structures, identifying potential binding partners based on structural complementarity and energetic favorability.[5][6] By combining multiple in silico techniques, a consensus prediction can be achieved, increasing the confidence in putative targets before proceeding to more resource-intensive experimental validation.[7][8]

In Silico Target Prediction Workflow for Axillaridine A

A multi-faceted in silico approach is recommended to enhance the accuracy of target prediction for Axillaridine A. This workflow integrates several computational methodologies to cross-validate findings and generate a high-confidence list of potential targets.

Methodologies for In Silico Experiments

Preparation of Axillaridine A Structure

A high-quality 3D structure of Axillaridine A is a prerequisite for all subsequent in silico analyses.

Protocol:

-

Obtain 2D Structure: Retrieve the 2D structure of Axillaridine A from a chemical database such as PubChem or ChEMBL.

-

2D to 3D Conversion: Use a molecular modeling software (e.g., MarvinSketch, ChemDraw) to convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).

-

File Format: Save the final 3D structure in a standard format such as .sdf or .mol2 for compatibility with various docking and screening software.

Reverse Docking

Reverse docking involves screening Axillaridine A against a large library of protein structures to identify potential binding partners.[5][9]

Protocol:

-

Protein Target Database Preparation: Compile a database of 3D protein structures. This can be a publicly available database like PDB (Protein Data Bank) or a curated in-house collection of targets. Ensure the proteins are properly prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Binding Site Prediction: For each protein in the database, identify potential binding pockets using algorithms like those implemented in SiteMap or PointSite.[10]

-

Docking Simulation: Utilize a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of Axillaridine A into the predicted binding sites of each protein in the database.[10][11]

-

Scoring and Ranking: The docking software will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand complex. Rank the potential targets based on these scores. Lower binding energies generally indicate more favorable interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[12][13]

Protocol:

-

Pharmacophore Model Generation (Ligand-Based):

-

If other molecules with similar activity to Axillaridine A are known, a ligand-based pharmacophore model can be generated.[14]

-

Align the structures of the active compounds and identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15]

-

Software such as PHASE or LigandScout can be used to generate these models.

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen a database of 3D protein structures.

-

The screening will identify proteins with binding sites that can accommodate the pharmacophore features of Axillaridine A.

-

Rank the hits based on how well they fit the pharmacophore model.

-

Machine Learning-Based Target Prediction

Several online servers and platforms utilize machine learning algorithms to predict protein targets for small molecules based on their chemical structure.[16][17]

Protocol:

-

Input Submission: Submit the 2D or 3D structure of Axillaridine A to multiple web-based prediction tools. Recommended platforms include:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

-

Similarity Ensemble Approach (SEA): Compares the chemical structure of the input molecule to a large database of ligands with known targets.[7]

-

-

Result Aggregation: Collect the predicted target lists from each server. These platforms often provide a probability or confidence score for each prediction.

Data Presentation and Target Prioritization

The outputs from the different in silico methods should be aggregated and analyzed to identify a consensus list of high-confidence targets.

Table 1: Predicted Targets for Axillaridine A from In Silico Workflow

| Target Name | Gene Symbol | Target Class | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Machine Learning Prediction Score (e.g., SwissTargetPrediction Probability) | Consensus Rank |

| Acetylcholinesterase | ACHE | Hydrolase | -9.8 | 0.92 | 0.85 | 1 |

| Predicted Target 1 | GENE1 | e.g., Kinase | -8.5 | 0.85 | 0.75 | 2 |

| Predicted Target 2 | GENE2 | e.g., GPCR | -8.2 | 0.79 | 0.72 | 3 |

| Predicted Target 3 | GENE3 | e.g., Ion Channel | -7.9 | N/A | 0.68 | 4 |

| ... | ... | ... | ... | ... | ... | ... |

Note: The data presented for predicted targets 1-3 are hypothetical examples to illustrate the table structure. The score for Acetylcholinesterase is included as a positive control.

Consensus Scoring: A simple consensus scoring system can be implemented by ranking the targets from each method and then calculating an overall rank. Targets that consistently appear in the top ranks across multiple methods are considered high-priority candidates for experimental validation.

Predicted Signaling Pathway Involvement

Based on the known inhibition of AChE and potential interactions with other predicted targets, a hypothetical signaling pathway can be constructed. For instance, if a predicted target is a key kinase in a known signaling cascade, Axillaridine A could modulate that pathway.

Conclusion and Future Directions

This guide outlines a robust in silico workflow for the comprehensive target prediction of Axillaridine A. By integrating reverse docking, pharmacophore modeling, and machine learning-based approaches, a prioritized list of potential protein targets can be generated. The known interaction with AChE serves as a positive control for validating the predictive power of this workflow. The next critical step involves the experimental validation of the high-priority predicted targets through in vitro binding and functional assays to confirm the in silico findings and further elucidate the pharmacological profile of Axillaridine A. This integrated approach will accelerate the drug discovery process and unlock the full therapeutic potential of this promising natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Molecular Multi-Target Approach for Human Acetylcholinesterase, Butyrylcholinesterase and β-Secretase 1: Next Generation for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Axillaridine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axillaridine A is a steroidal alkaloid that has been isolated from plants of the Buxaceae family, specifically from species such as Pachysandra procumbens[1][2][3], Pachysandra axillaris[4][5][6], and Sarcococca saligna[7][8][9][10]. As a member of the pregnane-type steroidal alkaloids, Axillaridine A is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction and purification of Axillaridine A from plant material, compiled from established methodologies for the isolation of similar alkaloids.

Data Presentation: Extraction and Purification Parameters

The following table summarizes the key quantitative data and parameters for a typical extraction and purification process for Axillaridine A. These values are representative and may require optimization based on the specific plant material and laboratory conditions.

| Parameter | Value/Range | Notes |

| Extraction | ||

| Plant Material | Dried and powdered whole plants of Pachysandra procumbens | Other Pachysandra or Sarcococca species can also be used. |

| Initial Plant Material Weight | 1.0 kg | |

| Extraction Solvent | 95% Ethanol | Methanol can also be used as an alternative.[11][12] |

| Solvent to Material Ratio | 10:1 (v/w) | A common ratio for exhaustive extraction. |

| Extraction Method | Maceration or Soxhlet extraction | Maceration is simpler, while Soxhlet is more efficient. |

| Extraction Duration | 48-72 hours (Maceration) or 24 hours (Soxhlet) | |

| Acid-Base Partitioning | ||

| Acidification Agent | 5% Hydrochloric Acid (HCl) | To convert alkaloids to their water-soluble salt form. |

| Basification Agent | Ammonium Hydroxide (NH₄OH) | To liberate the free alkaloid bases. |

| pH for Acidic Extraction | 2-3 | |

| pH for Basification | 9-10 | |

| Organic Solvent for Extraction of Free Base | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | |

| Chromatographic Purification | ||

| Stationary Phase (Column Chromatography) | Silica Gel (70-230 mesh) | Alumina can also be used.[10] |

| Mobile Phase (Gradient Elution) | Chloroform/Methanol (e.g., 100:0 to 90:10) | The gradient can be optimized based on TLC analysis. |

| Stationary Phase (Preparative HPLC) | C18 reverse-phase column | For final purification. |

| Mobile Phase (HPLC) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Isocratic or gradient elution may be used. |

| Yield and Purity | ||

| Expected Yield of Crude Alkaloid Mixture | 0.1 - 0.5% of dry plant weight | Highly dependent on the plant source and extraction efficiency. |

| Final Purity of Axillaridine A | >95% (by HPLC) |

Experimental Protocols

I. Extraction of Total Alkaloids

This protocol describes the initial extraction of the crude alkaloid mixture from the plant material.

Materials:

-

Dried and powdered plant material (Pachysandra procumbens)

-

95% Ethanol

-

Large glass container with a lid (for maceration) or Soxhlet apparatus

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Weigh 1.0 kg of the dried, powdered plant material.

-

Maceration: a. Place the plant material in a large glass container and add 10 L of 95% ethanol. b. Seal the container and let it stand at room temperature for 48-72 hours with occasional stirring. c. Filter the extract through a Buchner funnel. d. Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

-

Soxhlet Extraction: a. Place the plant material in a large thimble and load it into a Soxhlet extractor. b. Add 5 L of 95% ethanol to the boiling flask. c. Heat the solvent to a gentle boil and continue the extraction for 24 hours.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

II. Acid-Base Partitioning for Alkaloid Enrichment

This step separates the alkaloids from neutral and acidic compounds present in the crude extract.

Materials:

-

Crude ethanol extract

-

5% Hydrochloric Acid (HCl)

-

Ammonium Hydroxide (NH₄OH)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Dissolve the crude extract in 500 mL of 5% HCl. The solution should be acidic (pH 2-3).

-

Filter the acidic solution to remove any insoluble material.

-

Transfer the acidic aqueous solution to a large separatory funnel.

-

Wash the acidic solution by extracting it three times with 250 mL of chloroform to remove neutral and acidic compounds. The aqueous layer contains the protonated alkaloids.

-

Combine the aqueous layers and slowly add ammonium hydroxide with constant stirring until the pH reaches 9-10. This will precipitate the free alkaloid bases.

-

Extract the alkaline aqueous solution three times with 300 mL of chloroform. The free alkaloids will move into the organic layer.

-

Combine the chloroform extracts and wash them with distilled water until the aqueous layer is neutral.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the chloroform extract under reduced pressure to yield the crude alkaloid mixture.

III. Chromatographic Purification of Axillaridine A

This multi-step chromatographic process is designed to isolate Axillaridine A from the crude alkaloid mixture.

A. Silica Gel Column Chromatography (Initial Separation)

Materials:

-

Crude alkaloid mixture

-

Silica gel (70-230 mesh)

-

Glass chromatography column

-

Chloroform

-

Methanol

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., to a final concentration of 10% methanol in chloroform).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by performing TLC analysis on the collected fractions. Use a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under UV light or with Dragendorff's reagent.

-

Combine the fractions that show a similar TLC profile corresponding to Axillaridine A.

-

Concentrate the combined fractions to obtain a partially purified Axillaridine A sample.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Partially purified Axillaridine A sample

-

Preparative HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Dissolve the partially purified sample in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% TFA, for elution. The exact gradient should be optimized based on analytical HPLC runs.

-

Inject the sample onto the column and begin the separation.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to Axillaridine A.

-

Concentrate the collected fraction under reduced pressure to remove the solvents.

-

The resulting pure compound can be further dried under a high vacuum.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the extraction and purification of Axillaridine A.

Caption: General workflow for the initial extraction of alkaloids.

Caption: Chromatographic purification workflow for Axillaridine A.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by Axillaridine A are a subject of ongoing research, many steroidal alkaloids are known to interact with cellular signaling cascades. For instance, some have shown inhibitory effects at the antiestrogen binding site[1][3]. A hypothetical pathway diagram illustrating a potential mechanism of action is presented below.

Caption: Hypothetical signaling pathway for Axillaridine A.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Activity-guided isolation of steroidal alkaloid antiestrogen-binding site inhibitors from Pachysandra procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Axillaridine A

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pyrrolizidine Alkaloids

This application note describes a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of pyrrolizidine alkaloids in various sample matrices.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) cleanup is often employed to remove interfering matrix components.

-

Extraction: Samples (e.g., 2.0 g of plant material) are typically extracted with an acidic solution (e.g., 20 mL of 0.05 M sulfuric acid) using ultrasonication followed by centrifugation.[1]

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and water.[1]

-

Sample Loading: The supernatant from the extraction is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with water to remove polar impurities.

-

Elution: The pyrrolizidine alkaloids are eluted with methanol.

-

Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution that mimics the initial mobile phase conditions (e.g., methanol/water, 5/95, v/v).[1]

2. HPLC Conditions

-

Column: A reversed-phase C18 column is commonly used (e.g., 150 mm × 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient of acetonitrile and water (often with a pH modifier like triethylamine) is typical. For example, a ratio of 65:35 (v/v) of buffer (pH 4.6) to acetonitrile can be used.[2]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2][3]

-

Detection: UV detection is performed at a wavelength where the analytes have maximum absorbance, for instance, 210 nm or 320 nm.[2][4]

-

Injection Volume: Typically 10-20 µL.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance characteristics for HPLC-based quantification of related compounds.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.002 - 0.2 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Limit of Detection (LOD) | 31.0 ng/mL | [4] |

| Limit of Quantification (LOQ) | 91.9 ng/mL | [4] |

| Accuracy (Recovery) | 93.3 - 111.5% | [4] |

| Precision (%RSD) | < 8.0% | [4] |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Quantification of Pyrrolizidine Alkaloids

This application note details a sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of pyrrolizidine alkaloids.

Experimental Protocol

1. Sample Preparation

The sample preparation for LC-MS is similar to that for HPLC, often involving an acidic extraction followed by SPE cleanup to minimize matrix effects in the electrospray ionization source.[5]

-

Extraction: Acidic extraction of the sample matrix.

-

SPE Cleanup: Use of a strong cation exchange or reversed-phase SPE cartridge.[5]

-

Elution: Elution is often performed with an ammoniated organic solvent (e.g., 6:94 ammonia/methanol, v/v).[5]

-

Reconstitution: The eluate is evaporated and reconstituted in the initial mobile phase.[5]

2. LC-MS/MS Conditions

-

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and shorter run times.[6]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is typical.[1][7]

-

Ionization: Positive electrospray ionization (ESI+) is generally used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions are monitored for each analyte.

Quantitative Data Summary (LC-MS/MS)

The following table presents typical quantitative data for the LC-MS/MS analysis of pyrrolizidine alkaloids in various matrices.

| Parameter | Honey Matrix | Tea Matrix | Milk Matrix | Reference |

| LOD (µg/kg) | 0.015 - 0.30 | 0.03 - 0.75 | 0.014 - 0.682 | [6] |

| LOQ (µg/kg) | 0.05 - 1.00 | 0.1 - 2.5 | 0.045 - 2.273 | [6] |

| Recovery (%) | 80 - 120 | 70 - 85 | 65.2 - 112.2 | [5][6] |

| Precision (%RSD) | < 15 | < 15 | < 15 | [6] |

These methods provide a robust framework for the quantification of Axillaridine A, assuming it behaves similarly to other pyrrolizidine alkaloids. Method development and validation specific to Axillaridine A and the sample matrix are essential for accurate and reliable results.

References

- 1. bfr.bund.de [bfr.bund.de]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Molecular Dynamics Simulation of Axillaridine A and Acetylcholinesterase (AChE) Interaction

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), where a cholinergic deficit contributes to cognitive decline.[2][3][4] Natural products are a rich source of bioactive compounds, and steroidal alkaloids, in particular, have shown promise as AChE inhibitors.[2][5]

Axillaridine A, a steroidal alkaloid isolated from Sarcococca saligna, has been identified as a potent cholinesterase inhibitor.[2][] Understanding the precise molecular interactions between Axillaridine A and AChE is crucial for developing more effective and specific inhibitors. Molecular Dynamics (MD) simulations provide a powerful computational microscope to visualize and analyze these interactions at an atomic level.[7] By simulating the dynamic behavior of the protein-ligand complex in a solvated environment, researchers can elucidate binding modes, calculate binding free energies, and identify key residues involved in the interaction.[7][8]

This document provides a comprehensive protocol for performing an MD simulation of the Axillaridine A-AChE complex using GROMACS, a widely used and high-performance MD software package.[9] The workflow covers system preparation, simulation execution, and trajectory analysis, including binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.[10]

Materials and Software

Software Requirements

-

GROMACS: Version 2018 or newer.[9]

-

Molecular Visualization Tool: VMD or UCSF Chimera.

-

Data Plotting Software: Grace (xmgrace) or Python with Matplotlib.

-

Ligand Topology Generation Server: CGenFF server, LigParGen, or similar.[11][12]

-

Text Editor: A standard text editor for modifying files.

Input Structures

-

AChE Protein Structure: The 3D structure of human AChE (hAChE) can be obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7.

-

Axillaridine A Ligand Structure: The 3D structure can be obtained from PubChem (CID: 3004425) and should be saved in .sdf or .mol2 format.[13]

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the standard workflow for a protein-ligand MD simulation.[11][14]

Step 1: System Preparation

-

Protein Preparation:

-

Download the AChE structure (e.g., 4EY7) from the PDB.

-

Clean the PDB file by removing all non-essential molecules, such as water, co-solvents, and any existing ligands.

-

Use GROMACS's pdb2gmx tool to generate a topology for the protein. This step adds hydrogen atoms and assigns force field parameters.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Axillaridine A.

-